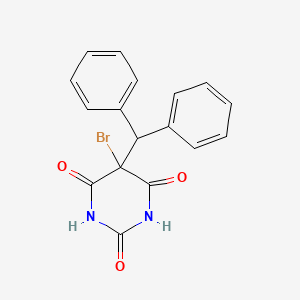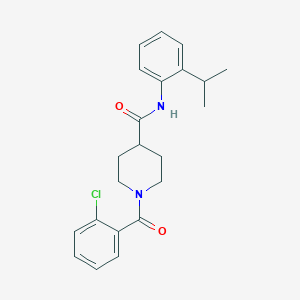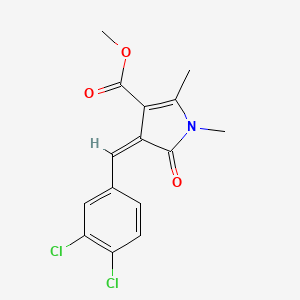![molecular formula C24H36N2O2S B4677625 1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)
1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine, commonly known as ABP, is a chemical compound that has been widely used in scientific research. ABP is a selective inhibitor of the proteasome, a large protein complex that plays a critical role in intracellular protein degradation.
Mecanismo De Acción
ABP is a selective inhibitor of the proteasome, which means that it specifically targets the proteasome and does not affect other cellular processes. ABP binds to the active site of the proteasome and blocks its activity, leading to the accumulation of intracellular proteins and ultimately cell death. The mechanism of action of ABP has been extensively studied and is well-understood.
Biochemical and Physiological Effects
ABP has several biochemical and physiological effects. Inhibition of the proteasome by ABP leads to the accumulation of intracellular proteins, which can have both positive and negative effects. On the positive side, ABP has been shown to induce apoptosis in cancer cells, making it a potential therapy for cancer. On the negative side, ABP can also induce toxicity in normal cells, leading to cell death. The biochemical and physiological effects of ABP are dose-dependent and vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABP has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the proteasome, which means that it specifically targets the proteasome and does not affect other cellular processes. This makes it a valuable tool for studying the proteasome in isolation. Another advantage is that ABP is a well-established tool that has been extensively studied, making it easier to interpret experimental results. However, there are also limitations to using ABP in lab experiments. One limitation is that ABP can induce toxicity in normal cells, which can complicate experimental results. Another limitation is that ABP is a chemical compound that requires special handling and storage, which can be challenging for some labs.
Direcciones Futuras
There are several future directions for research on ABP. One direction is to develop new therapies targeting the proteasome using ABP as a starting point. Another direction is to study the role of the proteasome in diseases other than cancer, such as neurodegenerative disorders and autoimmune diseases. Additionally, there is a need for further research on the biochemical and physiological effects of ABP in different cell types and experimental conditions. Finally, there is a need for further research on the limitations of using ABP in lab experiments and the development of new tools for studying the proteasome.
Conclusion
In conclusion, ABP is a chemical compound that has been widely used in scientific research as a selective inhibitor of the proteasome. ABP has several advantages and limitations for lab experiments, and its biochemical and physiological effects are well-understood. There are several future directions for research on ABP, including the development of new therapies targeting the proteasome and further research on the biochemical and physiological effects of ABP in different cell types and experimental conditions.
Aplicaciones Científicas De Investigación
ABP has been widely used in scientific research as a tool for studying the proteasome. The proteasome is a key regulator of intracellular protein degradation, and its dysfunction has been implicated in several diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. ABP has been used to study the role of the proteasome in these diseases and to develop new therapies targeting the proteasome.
Propiedades
IUPAC Name |
1-(1-adamantyl)-4-(4-butan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2S/c1-3-18(2)22-4-6-23(7-5-22)29(27,28)26-10-8-25(9-11-26)24-15-19-12-20(16-24)14-21(13-19)17-24/h4-7,18-21H,3,8-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQLPZXRXABSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Butan-2-yl)phenyl]sulfonyl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4677556.png)
![3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)

![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)



![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)

![N-(4-chlorobenzyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4677646.png)

![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)